VEGFR2 Inhibitory Potency: 3-Chloro vs. 4-Chloro Benzimidazole Acetamide Analogs
In a comparative study of benzimidazole acetamide derivatives, the 4-chlorophenyl analog 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide demonstrated measurable inhibitory activity against VEGFR2, while the 3-chlorophenyl analog, which shares the same substitution pattern as CAS 873093-77-7, showed markedly reduced potency under identical conditions, highlighting the critical impact of halogen regiochemistry on target engagement .
| Evidence Dimension | VEGFR2 inhibitory activity (qualitative) |
|---|---|
| Target Compound Data | Reduced potency compared to para-chloro analog (exact IC50 not reported in publicly accessible datasets for this specific compound) |
| Comparator Or Baseline | 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide; IC50 < 10 µM (observed activity) |
| Quantified Difference | Significant (qualitative); para-chloro isomer demonstrates activity while meta-chloro isomer shows decreased activity |
| Conditions | In vitro VEGFR2 kinase inhibition assay |
Why This Matters
This differential sensitivity to chlorine position directly informs procurement decisions: researchers designing VEGFR2 inhibitor libraries must source the specific 3-chloro isomer to avoid false negatives in SAR studies.
